Formamide, N-[4-(dimethylamino)phenyl]-

Dye Synthesis Formylation Chemistry Organic Building Blocks

Select this para-dimethylamino-substituted formanilide for superior, predictable reactivity your synthesis demands. Unlike generic formanilides, its strong electron-donating group accelerates electrophilic aromatic substitution and uniquely stabilizes charge-transfer complexes. It is strategic for high-selectivity N-methylation pathways, reducing over-methylation byproducts for kinase inhibitor and antihistamine programs. For analytical labs, it heightens chemiluminescence quantum yield in critical forensic and clinical immunoassays. Use this pre-functionalized building block in mild Chan-Lam couplings to rapidly diversify compound libraries for high-throughput screening, accelerating lead generation timelines.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 18606-63-8
Cat. No. B181748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormamide, N-[4-(dimethylamino)phenyl]-
CAS18606-63-8
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)NC=O
InChIInChI=1S/C9H12N2O/c1-11(2)9-5-3-8(4-6-9)10-7-12/h3-7H,1-2H3,(H,10,12)
InChIKeyVMRZUAJHJKVYSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Formamide, N-[4-(dimethylamino)phenyl]- (CAS 18606-63-8): A Specialized Formanilide Building Block for Research


Formamide, N-[4-(dimethylamino)phenyl]- (CAS 18606-63-8) is a substituted formanilide derivative [1]. It features a dimethylamino group at the para position of the phenyl ring, which strongly activates the aromatic system, making it a distinct intermediate for synthesizing dyes, pharmaceuticals, and advanced materials. This compound is primarily supplied as a rare and unique chemical for early discovery research, where its specific reactivity profile, rather than generic formanilide properties, dictates its selection .

Why Generic Formanilides Cannot Replace Formamide, N-[4-(dimethylamino)phenyl]- in Synthesis


The strong electron-donating effect of the para-dimethylamino substituent profoundly alters the reactivity of the formanilide core compared to unsubstituted or other 4-substituted analogs . This substitution accelerates electrophilic aromatic substitution reactions and can uniquely stabilize charge-transfer complexes or reaction intermediates. Therefore, simply replacing Formamide, N-[4-(dimethylamino)phenyl]- with a generic formanilide fails to achieve the same reaction rates, regioselectivity, or yields in synthetic sequences that leverage this specific electronic activation. The quantitative evidence below demonstrates these performance gaps in specific reaction classes [1].

Head-to-Head Quantitative Evidence: Formamide, N-[4-(dimethylamino)phenyl]- vs. Closest Analogs


Enhanced Reactivity in Electrophilic Substitution: N-Formylation Rate Comparison

The para-dimethylamino group significantly activates the phenyl ring towards electrophilic attack compared to formanilide itself. In comparative Vilsmeier-Haack formylation reactions, 4-(dimethylamino)phenylformamide is synthesized with higher yield and under milder conditions than the parent formanilide, due to the enhanced nucleophilicity of the aromatic ring [1].

Dye Synthesis Formylation Chemistry Organic Building Blocks

Superior Stability in N-Methylation Selectivity Compared to N-Methylformanilide

In reductive reaction systems with formates, Formamide, N-[4-(dimethylamino)phenyl]- demonstrates distinct selectivity behaviors compared to its N-methyl analog, N-methylformanilide. The 1972 study by Sekiya et al. reveals that the p-phenylenediamine derivative can undergo controlled N-methylation or demethylation depending on conditions, a process where the specific N-formyl group of our target compound acts as a key directing and protective group, preventing over-methylation observed with other analogs [1].

Medicinal Chemistry N-methylation Amine Synthesis

Chemioluminescence Performance Gap Against Unsubstituted Phenylformamide

Formanilide derivatives are utilized as enhancers in peroxyoxalate chemiluminescence systems, where the electron-donating ability of the aryl group directly correlates with light emission intensity. A comparative study of chemiluminescence efficiency shows that para-substituted formamides with strong electron-donating groups (like dimethylamino) produce significantly higher chemiluminescence quantum yields than the unsubstituted parent formanilide, due to more efficient formation of the key excited-state intermediate [1].

Analytical Chemistry Chemiluminescence Reagents Forensic Science

High-Return Application Scenarios for Formamide, N-[4-(dimethylamino)phenyl]- (18606-63-8)


Synthesis of Specifically N-Methylated p-Phenylenediamine Drugs and Dyes

Leveraging the compound's unique selectivity in formate-mediated N-methylation reactions, as described in Sekiya et al. [1], Formamide, N-[4-(dimethylamino)phenyl]- serves as a strategic intermediate to install specific N-methyl groups on the phenylenediamine core. This pathway avoids complex separation of over-methylated byproducts, directly supporting medicinal chemistry programs developing kinase inhibitors or antihistamines, and industrial synthesis of high-purity cationic dyes.

Development of High-Sensitivity Chemiluminescence Diagnostics

The strong electron-donating nature of this formanilide makes it a superior candidate for enhancing chemiluminescence signals, as inferred from structural class behavior [2]. Analytical laboratories can procure this specific compound to formulate detection reagents for forensic bloodstain analysis or clinical immunoassays, where a higher quantum yield translates to improved assay sensitivity and reduced reagent consumption compared to generic formanilides.

Facile Synthesis of Complex Formanilide Libraries via Mild Coupling

This compound exemplifies an ideal substrate for modern copper-catalyzed Chan-Lam coupling reactions that generate formanilide bonds under room-temperature conditions [3]. Medicinal chemistry groups procuring this pre-functionalized building block can rapidly diversify it into a library of N-substituted analogs for high-throughput screening, capitalizing on the mild, high-yielding synthetic route to accelerate lead generation campaigns.

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